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5-(1,3-Dioxoisoindol-2-yl)pentanenitrile

Cat. No.: B084263
CAS No.: 15102-28-0
M. Wt: 228.25 g/mol
InChI Key: FDCZUDLRWMQRDZ-UHFFFAOYSA-N
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Description

Contextual Significance of Phthalimide (B116566) and Nitrile Functional Groups in Contemporary Organic Synthesis

The importance of N-substituted phthalimide nitriles is rooted in the individual significance of their constituent functional groups in modern organic chemistry.

The phthalimide group is an imide derivative of phthalic anhydride. wikipedia.org Its most prominent role is as a precursor for the synthesis of primary amines via the Gabriel synthesis, a method first reported in 1887. rsc.org In this reaction, the phthalimide nitrogen is deprotonated to form a nucleophile that reacts with alkyl halides. organic-chemistry.org Subsequent cleavage of the phthalimide group, often with hydrazine (B178648), liberates a primary amine, providing a reliable route that avoids the over-alkylation often seen when using ammonia (B1221849) directly. wikipedia.org This makes phthalimides indispensable in peptide synthesis, where they are used to protect amino groups and prevent racemization. organic-chemistry.orgbyjus.com Beyond their use as protecting groups, the phthalimide scaffold is a well-known structural motif in many pharmaceuticals, agrochemicals, dyes, and polymers, exhibiting a wide range of biological activities including anti-inflammatory, anticonvulsant, and anticancer properties. rsc.orgvedantu.com

The nitrile functional group , or cyano group (-C≡N), is one of the most versatile functionalities in organic synthesis. researchgate.net Its unique electronic structure, featuring a polar carbon-nitrogen triple bond and an sp-hybridized carbon, makes it susceptible to a wide array of chemical transformations. fiveable.me The nitrile group is a valuable precursor to several other key functional groups. numberanalytics.com For instance, it can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. numberanalytics.comallen.in Through reduction, typically using powerful reagents like lithium aluminum hydride, nitriles are readily converted to primary amines. fiveable.me Furthermore, reaction with organometallic reagents such as Grignard reagents leads to the formation of ketones after a hydrolysis step. fiveable.me The nitrile group is also instrumental in forming new carbon-carbon bonds and serves as a key component in various cycloaddition reactions for synthesizing carbo- and heterocyclic compounds. nih.gov This versatility makes nitriles crucial intermediates in the production of pharmaceuticals, agrochemicals, and synthetic materials. numberanalytics.comallen.in

Overview of "5-(1,3-Dioxoisoindol-2-yl)pentanenitrile" as a Model Compound for Advanced Chemical Studies

"this compound" serves as an excellent model compound for illustrating the principles of bifunctional organic molecules in advanced chemical studies. Its structure consists of a phthalimide group and a nitrile group separated by a five-carbon aliphatic chain. This separation ensures that the two functional groups can, in many cases, react independently of one another, allowing for selective chemical manipulation.

This compound is a clear example of a molecule where one functional group (phthalimide) acts as a protected form of another (a primary amine), while the second functional group (nitrile) is available for synthetic elaboration. For instance, a researcher could perform a series of reactions to transform the nitrile group into a more complex functionality and then, in a final step, liberate the primary amine by cleaving the phthalimide group. This strategic approach is fundamental to the synthesis of complex molecules like specialized amino acids, diamines, or pharmaceutical intermediates where precise control over functional group placement is required. The aliphatic chain also provides conformational flexibility. researchgate.net

Below are the key chemical properties of this model compound.

PropertyValue
CAS Number15102-28-0
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Boiling Point422.5°C at 760 mmHg letopharm.com
Density1.246 g/cm³ letopharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B084263 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile CAS No. 15102-28-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCZUDLRWMQRDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280969
Record name STK366373
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15102-28-0
Record name NSC19467
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK366373
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Record name 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanenitrile
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Synthetic Methodologies for 5 1,3 Dioxoisoindol 2 Yl Pentanenitrile and Analogs

Established Strategies for N-Alkylation of Phthalimide (B116566) Moiety

The N-alkylation of phthalimide is a cornerstone of primary amine synthesis and is directly applicable to the synthesis of the target compound. The Gabriel synthesis and its variations are the most prominent methods in this category. wikipedia.org

The Gabriel synthesis provides a reliable method for creating primary amines by avoiding the over-alkylation common with ammonia (B1221849). unacademy.combyjus.com The process begins with the deprotonation of phthalimide. Phthalimide is notably acidic because the two adjacent carbonyl groups stabilize the conjugate base through resonance. organic-chemistry.orglibretexts.org Treatment with a base, such as potassium hydroxide (B78521) (KOH), results in the formation of the potassium salt of phthalimide, which contains a highly nucleophilic imide anion. unacademy.combyjus.com

This phthalimide anion then acts as a nucleophile in a substitution reaction with a primary alkyl halide. byjus.com The reaction proceeds via a classic SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.orgnrochemistry.com This step results in the formation of an N-alkylphthalimide, the direct precursor to the desired primary amine. unacademy.com For the synthesis of the title compound, the alkyl halide would be a 5-halopentanenitrile. The final step to liberate the primary amine, typically achieved through hydrolysis or hydrazinolysis, is not within the scope of forming the N-substituted phthalimide itself. unacademy.comlibretexts.org

The direct synthesis of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile can be efficiently achieved by reacting potassium phthalimide with a suitable halogenated pentanenitrile precursor, such as 5-chloropentanenitrile or 5-bromopentanenitrile. libretexts.orgorganic-synthesis.com This reaction is a direct application of the Gabriel synthesis alkylation step.

The reaction is typically carried out in a polar aprotic solvent, with dimethylformamide (DMF) being a preferred choice as it effectively solvates the potassium cation and facilitates the SN2 reaction. nrochemistry.compatsnap.comiu.edu In a representative procedure, potassium phthalimide is reacted with the 5-halopentanenitrile in DMF, often with gentle heating to increase the reaction rate. iu.edu For less reactive halides, such as chlorides, the addition of a catalytic amount of potassium iodide can be advantageous to promote the reaction via in situ halide exchange. iu.edu A similar synthesis for 3-(1,3-dioxoisoindolin-2-yl)propanenitrile involves reacting isoindoline-1,3-dione with 3-chloropropanenitrile and triethylamine (B128534) in DMF. nih.gov

Table 1: Representative Conditions for N-Alkylation of Phthalimide

Phthalimide Source Alkylating Agent Solvent Base Additive Temperature Yield
Phthalimide Benzyl Chloride DMF K₂CO₃ None 90-100°C High
Potassium Phthalimide Alkyl Halides DMF N/A KI (optional) Warm High iu.edu

To overcome limitations of the classical Gabriel synthesis, such as harsh reaction conditions and long reaction times, several modifications have been developed. thermofisher.comthermofisher.com The choice of solvent is critical; while DMF is common, other solvents like dimethyl sulfoxide (B87167) (DMSO) and Hexamethylphosphoramide (HMPA) are also effective. nrochemistry.comthermofisher.com More recently, ionic liquids have been employed as a greener alternative, offering high yields under milder conditions and the potential for solvent recycling. organic-chemistry.org

Modern energy sources have also been applied to accelerate the N-alkylation step. Microwave irradiation, for instance, has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. numberanalytics.comrsc.org Similarly, ultrasound irradiation can be used to enhance the rate of deprotonation and subsequent alkylation. rsc.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can improve reaction rates and yields, particularly in systems with limited solubility. numberanalytics.com These modifications enhance the efficiency, selectivity, and environmental footprint of the synthesis. numberanalytics.comrsc.org

The Mitsunobu reaction offers an alternative pathway for the N-alkylation of phthalimide, utilizing an alcohol as the alkylating agent instead of an alkyl halide. organic-chemistry.orgmdma.ch This method is particularly useful for converting 5-hydroxypentanenitrile (B2624086) into the target compound. The reaction proceeds with a net inversion of stereochemistry at the alcohol's carbon center, which is a key feature for stereospecific syntheses. organic-chemistry.orgmdma.ch

The reaction involves the activation of the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.comorganic-chemistry.org The phosphine and the azodicarboxylate combine to form a phosphonium (B103445) intermediate, which then activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.orgnih.gov The acidic phthalimide (pKa ≤ 15) then acts as the nucleophile, attacking the activated carbon in an SN2 fashion to form the N-substituted phthalimide. organic-synthesis.comorganic-chemistry.org A significant drawback of this method is the formation of stoichiometric amounts of by-products, triphenylphosphine oxide and a hydrazine (B178648) dicarboxylate, which can complicate purification. organic-synthesis.com

Advanced Synthetic Approaches for Pentanenitrile Chain Introduction

Instead of starting with a pre-formed pentanenitrile chain, advanced strategies allow for the introduction of the cyano group onto a phthalimide-containing substrate. These methods often rely on transition metal catalysis.

Transition metal-catalyzed cyanation represents a powerful method for forming C-CN bonds. taylorandfrancis.com This approach could be applied to a substrate such as 2-(5-halopentyl)isoindoline-1,3-dione to introduce the nitrile functionality. Catalysts based on palladium, copper, and nickel are most commonly used for these transformations. taylorandfrancis.comgoogle.com

Traditional cyanation methods often employ highly toxic cyanide sources like potassium cyanide (KCN), sodium cyanide (NaCN), or copper(I) cyanide (CuCN). taylorandfrancis.com While effective, these reagents pose significant safety risks and can lead to catalyst deactivation by forming stable, inactive metal-cyanide complexes. google.com

To address these issues, newer methods have been developed that use alternative, often less toxic, cyanating agents. One such agent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), an electrophilic cyanide source that has been used in various transition-metal-catalyzed reactions. scite.ai Another innovative strategy involves the use of simple, inexpensive alkyl nitriles (e.g., butyronitrile) as the source of the cyano group in nickel-catalyzed reactions with aryl or vinyl halides. google.com This approach avoids the direct handling of metal cyanide salts and provides a controlled generation of the active metal-cyanide intermediate, preventing catalyst poisoning. google.comsnnu.edu.cn These advanced methods provide safer and more versatile routes for the late-stage introduction of a nitrile group.

Metal-Free and Green Chemistry Methodologies for Nitrile Synthesis

The development of synthetic routes that avoid heavy metals and minimize environmental impact is a central theme in modern organic chemistry. researchgate.netbit.edu.cn Traditional methods for nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, often require stoichiometric amounts of toxic metal cyanides. rsc.org Cyanide-free alternatives, which may involve the dehydration of amides or aldoximes, can demand harsh reaction conditions. rsc.org Consequently, research has focused on developing milder, metal-free alternatives, often starting from readily available aldehydes or alcohols. rsc.orgorganic-chemistry.org

One prominent green chemistry approach involves the visible-light-mediated photocatalysis for the synthesis of nitriles from aldehydes and ammonium (B1175870) salts. This method utilizes an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), with a cocatalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), using ambient air as the terminal oxidant. sciengine.com The reaction proceeds under very mild conditions, involving the formation of an imine followed by its photocatalytic oxidation to the nitrile. sciengine.com

Another effective metal-free strategy employs N-Boc-O-tosylhydroxylamine (TsONHBoc) as a stable and easy-to-handle aminating agent to convert aldehydes directly into nitriles. rsc.orgrsc.org This method is notable for its wide functional group tolerance and excellent yields for a variety of aromatic, aliphatic, and heteroaromatic nitriles under mild conditions. rsc.orgrsc.org Other innovative metal-free approaches include the use of inorganic reagents like NH₂OH/Na₂CO₃/SO₂F₂ in DMSO to transform aldehydes to nitriles in a one-pot process. organic-chemistry.org Additionally, deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, have been shown to be efficient and eco-friendly catalysts for nitrile synthesis from aldehydes without the need for a separate solvent. organic-chemistry.org

The table below summarizes key findings from various metal-free nitrile synthesis methodologies.

Starting MaterialReagents/Catalyst SystemKey FeaturesYield
Aldehydes4CzIPN (photocatalyst), TEMPO (cocatalyst), Air (oxidant)Visible-light mediated; Mild conditionsExcellent
AldehydesN-Boc-O-tosylhydroxylamine (TsONHBoc)Direct, metal-free; Wide functional group toleranceExcellent
AldehydesNH₂OH/Na₂CO₃/SO₂F₂ in DMSOOne-pot, atom-economicalGood to Excellent
AldehydesCholine chloride/urea (deep eutectic solvent)Solvent-free; Eco-friendly catalystNot specified
AlcoholsCuI, bpy, TEMPO, O₂Aerobic, dehydrogenation cascadeNot specified

Biocatalytic Pathways Involving Nitrile-Converting Enzymes

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, characterized by high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. nih.govjournals.co.za The use of nitrile-converting enzymes for the synthesis of nitriles is a prime example of green chemistry, avoiding the need for toxic reagents like cyanide. tugraz.atnih.gov

A key class of enzymes in this field is the aldoxime dehydratases (Oxd) . nih.govmdpi.com These enzymes catalyze the dehydration of aldoximes, which can be easily formed from the condensation of aldehydes with hydroxylamine (B1172632), to produce the corresponding nitriles. tugraz.atmdpi.com This enzymatic step is highly efficient and can be performed using whole cells overexpressing the enzyme in aqueous media or even under solvent-free conditions. tugraz.atmdpi.com Researchers have successfully engineered aldoxime dehydratases from organisms like Rhodococcus sp. to enhance their activity and broaden their substrate scope to include various aromatic and aliphatic nitriles. nih.gov

Another innovative biocatalytic route employs a chemoenzymatic cascade. For instance, carboxylic acids can be converted into aldehydes in a first step using the enzyme carboxylate reductase . The highly reactive aldehyde intermediate is then captured by reacting it with hydroxylamine to form a stable oxime. In the final step, an aldoxime dehydratase is used to dehydrate the oxime into the desired nitrile. tugraz.at This process successfully replaces toxic cyanide with enzymes, works at room temperature, and reduces energy consumption and harmful waste. tugraz.at

The enzyme galactose oxidase has also been discovered to possess a promiscuous catalytic activity, enabling the direct, one-pot transformation of alcohols into nitriles. uva.nl This method is particularly attractive as it uses molecular oxygen and ammonia, avoiding cyanide entirely, and generates less waste compared to chemical methods. uva.nl

The table below provides an overview of nitrile-converting enzymes and their biocatalytic applications.

Enzyme ClassFunctionStarting MaterialKey Advantages
Aldoxime Dehydratase (Oxd)Catalyzes the dehydration of aldoximes to nitrilesAldoximes (from aldehydes)Cyanide-free, mild conditions, high efficiency
Carboxylate ReductaseReduces carboxylic acids to aldehydesCarboxylic acidsEnables use of renewable feedstocks like fatty acids
Galactose OxidaseCatalyzes the direct conversion of alcohols to nitrilesAlcoholsCyanide-free, uses O₂ and ammonia, high atom efficiency
Nitrilase / Nitrile HydrataseHydrolyzes nitriles to carboxylic acids or amidesNitrilesUsed for selective hydrolysis in complex molecules

Multi-Component and Cascade Reactions in Phthalimide-Nitrile Conjugation

Multi-component reactions (MCRs) and cascade reactions represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules in a single pot by combining three or more reactants. niscpr.res.inmdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. niscpr.res.in Such strategies are conceptually applicable to the synthesis of phthalimide-nitrile conjugates like this compound.

While a direct multi-component synthesis of the target molecule is not explicitly detailed in the literature, the principles can be drawn from related transformations. For instance, the Passerini reaction , a well-known MCR, has been adapted to use phthalimide as the acidic component. nih.govresearchgate.net In this reaction, phthalimide, an aldehyde, and an isocyanide react to form a complex molecule. This demonstrates the ability of the phthalimide moiety to participate in MCRs, opening a pathway for incorporating it into diverse molecular scaffolds. nih.gov A hypothetical approach could involve a Passerini reaction where one of the reactants contains a nitrile group, thereby conjugating the two functionalities in one step.

Cascade reactions , where multiple bond-forming events occur sequentially in a one-pot process without isolating intermediates, provide another powerful tool. Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles have been developed to synthesize isoindolin-1-ones, which are structurally related to the phthalimide core. nih.govresearchgate.net These reactions proceed under mild, metal-free conditions and demonstrate how a nitrile group can direct the cyclization to form the isoindolinone ring system. nih.gov A conceptual strategy for synthesizing a phthalimide-nitrile structure could involve a starting material that already contains the N-pentanenitrile side chain, which then undergoes a cascade cyclization to form the phthalimide ring. For example, a reaction could be designed between a phthalimide precursor, hydrazine hydrate, an aldehyde, and malononitrile (B47326) to generate complex heterocyclic structures in a one-pot, four-component reaction. niscpr.res.in

These advanced synthetic methodologies highlight the potential for creating complex molecules like this compound with high efficiency and elegance, moving beyond traditional linear synthetic routes.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides insights into the spatial arrangement of the molecule.

Proton (¹H) NMR Spectral Analysis of Aromatic and Aliphatic Regions

The ¹H NMR spectrum of 5-(1,3-dioxoisoindol-2-yl)pentanenitrile displays distinct signals for the aromatic protons of the phthalimide (B116566) group and the aliphatic protons of the pentanenitrile chain.

Aromatic Region: The phthalimide group gives rise to a characteristic AA'BB' or AA'XX' system in the aromatic region of the spectrum. researchgate.netresearchgate.net This complex multiplet, typically observed between δ 7.7 and 7.9 ppm, results from the coupling of the four protons on the benzene ring. The shape and chemical shift of this multiplet can be sensitive to temperature and solvent, which may indicate dynamic processes or specific intermolecular interactions. researchgate.netmdpi.com

Aliphatic Region: The pentanenitrile chain exhibits four distinct signals corresponding to the four methylene groups. The protons closest to the electron-withdrawing phthalimide group (H-1') are the most deshielded, appearing as a triplet around δ 3.7 ppm. The protons adjacent to the nitrile group (H-4') are also deshielded due to the anisotropy of the triple bond and appear as a triplet around δ 2.4 ppm. The remaining two methylene groups (H-2' and H-3') give rise to multiplets in the more shielded region of the spectrum, typically between δ 1.7 and 1.9 ppm.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4, H-7 (Aromatic)~ 7.85m-
H-5, H-6 (Aromatic)~ 7.75m-
H-1' (N-CH₂)~ 3.70t~ 7.0
H-4' (CH₂-CN)~ 2.40t~ 7.0
H-2', H-3' (-CH₂-CH₂-)~ 1.7 - 1.9m-

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis of Carbonyl and Nitrile Carbons

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with characteristic signals for the carbonyl carbons of the imide, the carbons of the aromatic ring, the aliphatic chain, and the nitrile carbon.

Carbonyl Carbons: The two equivalent carbonyl carbons of the phthalimide group are significantly deshielded and appear as a single, sharp resonance at approximately δ 168 ppm. mdpi.com

Nitrile Carbon: The carbon of the nitrile group (C≡N) is also highly characteristic, though often of lower intensity due to a long relaxation time. It is typically observed in the range of δ 115-125 ppm.

Aromatic Carbons: The phthalimide ring shows three distinct signals in the aromatic region. The quaternary carbons to which the carbonyl groups are attached are found around δ 132 ppm, while the protonated carbons appear at approximately δ 123 ppm and δ 134 ppm.

Aliphatic Carbons: The four methylene carbons of the pentanenitrile chain are well-resolved. The carbon attached to the nitrogen (C-1') is found around δ 38 ppm. The carbon adjacent to the nitrile group (C-4') appears at a lower field, around δ 17 ppm, while the other two methylene carbons (C-2' and C-3') resonate at approximately δ 28 ppm and δ 22 ppm, respectively.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Imide)~ 168
C-Ar (Quaternary)~ 132
C-Ar (CH)~ 134, ~123
C≡N (Nitrile)~ 119
C-1' (N-CH₂)~ 38
C-2'~ 28
C-3'~ 22
C-4' (CH₂-CN)~ 17

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) in Elucidating Connectivity

To definitively establish the connectivity of the atoms within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons in the pentanenitrile chain. For instance, the triplet at δ 3.70 (H-1') would show a cross-peak with the multiplet around δ 1.8 (H-2'), which in turn would correlate with H-3', and H-3' with H-4'. This confirms the sequential arrangement of the methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each carbon signal to its attached proton(s). For example, the carbon signal at δ 38 ppm would correlate with the proton signal at δ 3.70 ppm, confirming the C-1'/H-1' assignment.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key correlations would be observed from the H-1' protons (δ 3.70) to the carbonyl carbon (δ 168) and the quaternary aromatic carbon (δ 132) of the phthalimide group, confirming the attachment of the alkyl chain to the nitrogen atom. Additionally, correlations from the H-4' protons (δ 2.40) to the nitrile carbon (δ 119) would be expected.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. spectroscopyonline.com

Characteristic Absorption Frequencies of Imide Carbonyls and Nitrile Triple Bond

The IR and Raman spectra of this compound are dominated by the strong absorptions of the imide carbonyl groups and the characteristic stretching of the nitrile triple bond.

Imide Carbonyls (C=O): The phthalimide group contains two carbonyl groups, which give rise to very strong and characteristic absorption bands in the IR spectrum. ucla.edu These are typically observed as two distinct bands due to symmetric and asymmetric stretching modes. The asymmetric stretch usually appears at a higher frequency, around 1770-1780 cm⁻¹, while the symmetric stretch is found at a lower frequency, around 1700-1720 cm⁻¹. optica.org These bands are among the most intense in the spectrum.

Nitrile Triple Bond (C≡N): The nitrile group exhibits a sharp, medium-intensity absorption band in a relatively clean region of the IR spectrum, typically between 2240 and 2260 cm⁻¹. ucla.eduudel.edulibretexts.orglibretexts.org The position of this band is sensitive to the electronic environment. researchgate.netacs.orgresearchgate.netnih.gov In Raman spectroscopy, the C≡N stretch is also readily observable.

Interactive Table 3: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Intensity
Imide C=OAsymmetric Stretch~ 1775Strong
Imide C=OSymmetric Stretch~ 1710Strong
Nitrile C≡NStretch~ 2250Medium, Sharp
Aromatic C-HStretch~ 3050-3100Medium
Aliphatic C-HStretch~ 2850-2960Medium
Aromatic C=CStretch~ 1600, ~1470Medium

Note: Predicted values are based on the analysis of similar structures and may vary depending on the sample preparation (e.g., solid vs. solution).

Conformational Insights from Vibrational Modes

While the primary application of vibrational spectroscopy is functional group identification, subtle shifts in band positions and shapes can provide information about the molecule's conformation. The vibrational modes of the aliphatic chain, particularly the C-H bending and rocking modes in the fingerprint region (below 1500 cm⁻¹), are sensitive to the local conformation. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict the vibrational spectra for different possible conformers (e.g., extended vs. folded) of the pentanenitrile chain. nih.gov By comparing the calculated spectra with the experimental IR and Raman data, it may be possible to infer the preferred conformation of the molecule in the solid state or in solution. The sensitivity of the nitrile stretching frequency to its local environment also makes it a useful probe for studying intermolecular interactions. researchgate.netacs.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is primarily dictated by the phthalimide chromophore. The UV-Vis spectrum of N-substituted phthalimides typically displays characteristic absorption bands in the ultraviolet region, which arise from π → π* and n → π* electronic transitions within the aromatic isoindole-1,3-dione system.

The intense absorption bands are generally attributed to π → π* transitions associated with the delocalized π-electron system of the benzene ring and the carbonyl groups. These transitions often occur at shorter wavelengths, typically below 300 nm. In addition to these, a less intense, longer-wavelength absorption band, corresponding to the n → π* transition of the carbonyl groups' non-bonding electrons, may be observed. The alkylnitrile substituent, being electronically isolated from the phthalimide's π-system, is not expected to significantly influence the position of these primary absorption maxima.

The solvent environment can play a role in the observed absorption spectrum. Polar solvents may cause a shift in the absorption bands, particularly the n → π* transition, due to differential solvation of the ground and excited states. While specific experimental data for this compound is not extensively reported in the literature, the expected UV-Vis absorption characteristics can be inferred from data on closely related N-alkylphthalimides.

Table 1: Representative UV-Vis Absorption Data for N-Substituted Phthalimides

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
PhthalimideEthanol21544100π → π
N-MethylphthalimideAcetonitrile2921625π → π (S₀ → S₂)

Note: This table provides representative data for related compounds to illustrate the typical electronic transitions of the phthalimide chromophore. The data for N-Methylphthalimide is for a higher excited state of ππ character. nih.gov*

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the vast body of crystallographic data on N-substituted phthalimides allows for a detailed prediction of its molecular and supramolecular features.

The molecular geometry of the phthalimide group is expected to be largely planar. The pentanenitrile chain will adopt a conformation that minimizes steric strain. The solid-state packing of such molecules is often governed by a combination of weak intermolecular forces, leading to the formation of a well-defined supramolecular architecture.

A prominent feature in the crystal packing of many phthalimide derivatives is the presence of π-π stacking interactions between the electron-rich aromatic rings of adjacent molecules. photochemcad.com These interactions, characterized by centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å, play a crucial role in stabilizing the crystal lattice. Additionally, C—H···O and C—H···N hydrogen bonds are commonly observed, further consolidating the crystal packing. photochemcad.com In the case of this compound, the nitrile group may also participate in intermolecular interactions, such as C—H···N hydrogen bonds.

Table 2: Representative Crystallographic Data for an N-Substituted Phthalimide Analogue: (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.356(3)
b (Å)5.6450(10)
c (Å)16.327(4)
β (°)94.69(2)
Volume (ų)858.7(4)
Z2

Note: This data is for a structurally related N-substituted phthalimide and is presented to illustrate typical crystallographic parameters. mdpi.com

Table 3: Selected Bond Lengths and Angles for a Representative N-Substituted Phthalimide

Bond/AngleLength (Å) / Angle (°)
N—C(carbonyl)~1.40
C=O~1.21
C—C(aromatic)~1.38 - 1.40
C(aromatic)—C(aromatic)~1.37 - 1.39
O=C—N~125
C—N—C~111

Note: These are typical bond lengths and angles for the phthalimide moiety and are based on published crystal structures of related compounds.

Advanced Applications and Research Directions

"5-(1,3-Dioxoisoindol-2-yl)pentanenitrile" as a Versatile Synthetic Building Block

The chemical architecture of this compound, which combines a phthalimide (B116566) group and a terminal nitrile function connected by a flexible five-carbon chain, establishes it as a highly versatile building block in organic synthesis. The phthalimide moiety serves as a masked form of a primary amine, a foundational functional group in countless organic molecules. wikipedia.org Simultaneously, the nitrile group offers a rich variety of chemical transformations, acting as a precursor to amines, carboxylic acids, ketones, and various heterocyclic systems. frontiersin.orgnih.gov This dual functionality allows for sequential or orthogonal chemical modifications, making the compound a valuable intermediate in the synthesis of more elaborate molecular structures.

Nitrogen-containing heterocycles are ubiquitous scaffolds in natural products, pharmaceuticals, and functional materials, driving continuous research into novel and efficient synthetic routes for their construction. frontiersin.orgnih.gov The nitrile functionality of this compound makes it a prime starting point for creating such cyclic systems.

Research on analogous compounds has demonstrated the viability of this approach. For instance, the shorter-chain analogue, 2-(1,3-dioxoisoindolin-2-yl)acetonitrile, has been explicitly prepared as a key intermediate for the synthesis of tetrazole derivatives. nih.gov Tetrazoles are important five-membered heterocycles with a wide range of applications. The synthetic conversion typically involves the reaction of the nitrile group with an azide (B81097), a well-established method for forming the tetrazole ring. This indicates a strong potential for this compound to serve as a precursor for N-(5-tetrazolyl)alkyl-phthalimides, which can be further elaborated.

Beyond tetrazoles, the nitrile group is a gateway to other important heterocycles. For example, it can participate in cycloaddition reactions or be transformed into other reactive intermediates suitable for cyclization.

Potential Heterocyclic Syntheses from Nitrile Precursors

Heterocycle Class General Transformation
Tetrazoles [3+2] cycloaddition with azide sources (e.g., sodium azide). nih.gov
1,2,3-Triazoles Conversion of the nitrile to an azide, followed by a "click" reaction with an alkyne. frontiersin.org
Pyrimidines Condensation reactions involving the nitrile group with bifunctional reagents.

| Imidazoles | Reduction of the nitrile to an amine, followed by cyclization with appropriate precursors. |

These transformations highlight the strategic value of the nitrile group within the molecule as a handle for constructing diverse and complex aza-heterocycles. nih.gov

The utility of this compound extends to its role as a linchpin in assembling complex acyclic and cyclic molecules that possess multiple functional groups. The phthalimide group is a cornerstone of this utility, being one of the most widely used protecting groups for primary amines, as seen in the Gabriel synthesis. wikipedia.org This protection allows for extensive chemical manipulation of the nitrile end of the molecule without unintended reactions at the nitrogen atom.

Once the desired modifications are complete, the phthalimide group can be cleaved under various conditions, most commonly with hydrazine (B178648) (the Ing-Manske procedure), to liberate the primary amine. wikipedia.org This unmasks a new reactive site, enabling further functionalization and chain extension. The existence of more complex molecules incorporating the phthalimido-pentanenitrile skeleton, such as 2-(Benzhydryl-amino)-5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanenitrile, confirms its use as a scaffold for building intricate structures. chemspider.comchemspider.com

The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This suite of possible transformations on a stable, amine-protected hydrocarbon chain makes the parent compound an ideal intermediate for synthesizing molecules with precisely placed functionalities, such as amino acids, diamines, or specialized ligands.

Role in Materials Science Research

The robust phthalimide core of this compound is a feature that has garnered significant interest in the field of materials science. Phthalimide and its derivatives are known for their thermal stability and specific electronic properties, making them attractive components for advanced functional materials. nih.govnih.gov

The phthalimide moiety has been successfully incorporated into a variety of high-performance polymers. nih.govacs.org These materials are explored for a range of applications, from gas separation membranes to redox-active polymers for energy storage. For example, polymers of intrinsic microporosity (PIMs) containing phthalimide units have been synthesized and shown to have high surface areas, making them suitable for membrane-based gas separation. rsc.org

In another domain, phthalimide-containing polymers are being investigated as promising anodic materials for all-organic batteries. nih.govacs.org These polymers exhibit excellent predicted electron transport capabilities, with diffusion coefficients for electron transfer on the order of 10⁻⁶ cm²/s. acs.org

While this compound is not directly a polymerizable monomer, it represents a potential precursor to monomers. For instance, chemical modification of the nitrile group to a polymerizable function (like an amine or carboxylic acid) or functionalization of the phthalimide aromatic ring could yield novel monomers. The aliphatic chain provides flexibility, which can be a desirable trait for tuning the physical properties of the resulting polymer.

Examples of Phthalimide-Based Functional Polymers

Polymer Type Phthalimide Role Potential Application
Polymers of Intrinsic Microporosity (PIMs) Provides rigidity and structure to create micropores. Gas separation membranes. rsc.org
Redox-Active Polymers Acts as a stable redox-active unit. Anodic materials in organic batteries. nih.govacs.org

The electron-accepting nature of the phthalimide system makes it a valuable component in organic electronic materials. mdpi.com Phthalimide derivatives have been synthesized and investigated as building blocks for organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govbohrium.com

Research has shown that copolymers incorporating backbone phthalimide units can function as high-performance semiconductors in thin-film transistors, with ambient carrier mobilities reaching as high as 0.28 cm²/(V·s). bohrium.com The planar structure of the phthalimide group facilitates close intermolecular π-stacking, which is crucial for efficient charge transport. bohrium.com

Furthermore, phthalimide-based fluorescent materials have been examined as emitters in OLEDs. mdpi.com By optimizing the device architecture, devices using a phthalimide derivative as a green emitter achieved a maximum brightness of 28,450 cd/m² and a maximum external quantum efficiency of 3.11%. mdpi.com Studies on the optical properties of isoindoline-1,3-dione compounds show they possess wide optical band gaps, suggesting their potential use as insulating layers in transistors or as host materials in emissive layers. acgpubs.orgacgpubs.org

The phthalimide structure is a well-established chromophore and is a precursor to a range of dyes and pigments. nih.gov For example, phthalimide is a starting material for the synthesis of anthranilic acid, which is a key precursor to many azo dyes. wikipedia.org

More directly, the phthalimide moiety itself can be incorporated into dye molecules to tune their properties. A series of phthalimide-based azo disperse dyes have been synthesized for coloring polyester (B1180765) fabrics. researchgate.netresearchgate.net These dyes exhibit colors from yellow to violet, and their properties, such as light fastness and wash fastness, can be modified by adding substituents to the phthalimide ring. researchgate.net The imide ring of the phthalimide group also confers an "alkali-clearable" property, where the dye can be hydrolyzed in an alkaline bath, which is an environmentally advantageous alternative to traditional clearing methods. researchgate.net

Beyond textile dyes, phthalimide derivatives have been investigated for applications in electrochromic materials, where the compound changes color upon reversible electrochemical reduction and oxidation. nih.gov This suggests a role for such structures in the development of smart glass and electronic displays.

Supramolecular Chemistry and Molecular Recognition Phenomena

The phthalimide group is a well-established motif in supramolecular chemistry due to its rigidity, aromatic nature, and the presence of polar carbonyl groups. These features facilitate a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are fundamental to molecular recognition and the construction of ordered supramolecular architectures.

The electron-withdrawing nature of the two carbonyl groups in the phthalimide moiety makes the N-H protons of related imides acidic and capable of acting as hydrogen-bond donors for anion recognition. While this compound itself lacks this N-H group, the core phthalimide structure is a key component in the design of sophisticated receptors. Researchers have synthesized various phthalimide derivatives that act as selective and sensitive sensors for ions.

For instance, phthalimide-hydrazone probes have been developed that exhibit strong, selective, and sensitive color changes in the presence of specific anions like cyanide. tandfonline.com The sensing mechanism often involves the formation of a stable complex through hydrogen bonding, which perturbs the electronic structure of the molecule and leads to a change in its absorption or fluorescence spectrum. tandfonline.comnih.gov The design principles often involve linking the phthalimide unit to a signaling group (a chromophore or fluorophore) and a binding site, such as a urea, thiourea, or amide group. nih.gov The interaction with an anion modulates the photophysical properties of the signaling unit, allowing for naked-eye or spectroscopic detection. tandfonline.comresearchgate.net Similarly, naphthalimide-based structures, which are structurally related to phthalimides, have been extensively used in creating ditopic ion-pair receptors that can bind both cations and anions. nih.gov

Table 1: Examples of Phthalimide/Naphthalimide-Based Ion Sensors

Receptor Type Target Ion(s) Sensing Mechanism Detection Method
Phthalimide-Hydrazone Cyanide (CN⁻) Hydrogen bonding and complex formation tandfonline.com Colorimetric
Naphthalimide-Urea/Thiourea Various Anions (e.g., F⁻, AcO⁻) Hydrogen bonding nih.gov Fluorometric/Colorimetric

The planar geometry and aromatic character of the phthalimide group in this compound make it an ideal candidate for constructing ordered systems through self-assembly. This process is driven by a combination of non-covalent forces. The synergistic effect of dipole-dipole interactions from the carbonyl groups, π–π stacking between the aromatic rings, and hydrophobic interactions are crucial for driving self-assembly, particularly in aqueous media. rsc.org

Naphthalimides, which share structural similarities with phthalimides, have been shown to self-assemble into highly ordered architectures like gels and vesicles, with tailored functionalities for applications in sensors and electronics. nih.gov These principles are directly applicable to phthalimide derivatives. Furthermore, the nitrile group of this compound can participate in hydrogen bonding (C-H···N) or dipole-dipole interactions, contributing to the stability and specificity of the resulting supramolecular structures. nih.gov

Co-crystallization, a technique that combines an active pharmaceutical ingredient with a benign co-former, is another avenue where phthalimide derivatives are explored. researchgate.net By carefully selecting co-formers, it is possible to engineer co-crystals with enhanced physicochemical properties. The formation of these systems relies on predictable intermolecular interactions, such as hydrogen bonds between the phthalimide carbonyls or the nitrile group and a suitable hydrogen-bond donor.

Macrocyclic hosts are large, cyclic molecules with central cavities that can encapsulate smaller "guest" molecules, forming stable host-guest complexes. frontiersin.org This area of supramolecular chemistry is critical for applications ranging from drug delivery to catalysis. frontiersin.orgnih.gov this compound can act as a guest molecule for various macrocyclic hosts.

The flexible pentanenitrile chain can be encapsulated within the hydrophobic cavity of hosts like cyclodextrins or pillar[n]arenes, driven by hydrophobic interactions. acs.org Simultaneously, the polar phthalimide head group could remain at the portal of the macrocycle, potentially interacting with the host's exterior via hydrogen bonding or dipole-dipole forces. Such interactions are highly specific, depending on the complementary size, shape, and chemical nature of the host and guest. researchsummit.ie The formation of these complexes can significantly alter the properties of the guest molecule, such as its solubility or reactivity.

Catalytic Applications and Ligand Design

The field of organometallic catalysis relies on ligands—molecules that bind to a central metal atom—to control the reactivity, selectivity, and stability of the catalyst. The phthalimide and nitrile functionalities within this compound make it an interesting precursor for designing novel ligands.

While the parent molecule has limited direct coordinating ability, it can be chemically modified to create potent multidentate ligands. The terminal nitrile group is a versatile functional handle that can be transformed into other coordinating groups. For example:

Reduction of the nitrile group yields a primary amine (-CH₂NH₂).

Hydrolysis of the nitrile can produce a carboxylic acid (-COOH).

These transformations convert the molecule into a bidentate or potentially tridentate ligand precursor. The newly formed amine or carboxylate group, along with the carbonyl oxygens or the deprotonated imide nitrogen of the phthalimide ring, can coordinate to a variety of transition metals like Co(II), Ni(II), and Cu(II). sciencepublishinggroup.comresearchgate.net The length and flexibility of the pentyl chain provide the necessary conformational freedom for the ligand to wrap around a metal center, forming a stable chelate complex. The specific geometry of the resulting metal complex, such as octahedral or square planar, would depend on the metal ion and the coordination environment. researchgate.net

Table 3: Potential Ligand Structures from this compound

Precursor Modification Resulting Functional Groups Potential Coordination Sites
Nitrile Reduction Amine (-CH₂NH₂) Amine Nitrogen, Carbonyl Oxygens
Nitrile Hydrolysis Carboxylic Acid (-COOH) Carboxylate Oxygens, Carbonyl Oxygens

Modern catalyst design increasingly focuses on metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in bond activation and formation. rsc.org In MLC, both the metal center and a reactive site on the ligand are involved in the chemical transformation, often leading to enhanced reactivity and novel reaction pathways. numberanalytics.com

A ligand derived from this compound could be designed to exhibit MLC. For instance, a ligand where the phthalimide nitrogen can be reversibly protonated/deprotonated could act as a proton relay station. Alternatively, the aromatic phthalimide ring can be functionalized with redox-active groups that can accept or donate electrons during a catalytic cycle. This electronic communication between the ligand and the metal center is a hallmark of cooperative effects. numberanalytics.com Such cooperative binding can lower the thermodynamic and kinetic barriers for challenging transformations, such as CO₂ reduction. digitellinc.com The development of catalysts based on this principle is a burgeoning area of research aimed at creating more efficient and selective chemical processes. rsc.org

Q & A

Q. How is SHELX applied to resolve crystallographic ambiguities in derivatives?

  • Methodological Answer : SHELXD solves phase problems via dual-space recycling, while SHELXL refines anisotropic displacement parameters. For twinned crystals, the TWIN/BASF commands adjust scale factors. Example: Rint<0.05R_{\text{int}} < 0.05 and GooF1.0\text{GooF} \approx 1.0 ensure high-quality refinement .

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